molecular formula C16H18ClNOS B12708105 Benzenemethanol, 5-chloro-2-((2-((dimethylamino)methyl)phenyl)thio)- CAS No. 133884-20-5

Benzenemethanol, 5-chloro-2-((2-((dimethylamino)methyl)phenyl)thio)-

Cat. No.: B12708105
CAS No.: 133884-20-5
M. Wt: 307.8 g/mol
InChI Key: LVZJJQJUGMAHIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanol, 5-chloro-2-((2-((dimethylamino)methyl)phenyl)thio)- is an organic compound with the molecular formula C16H18ClNOS. This compound is characterized by the presence of a benzenemethanol core substituted with a chlorine atom and a dimethylaminomethyl group attached to a phenylthio moiety. It is a versatile compound with applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 5-chloro-2-((2-((dimethylamino)methyl)phenyl)thio)- typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-hydroxybenzaldehyde with 2-((dimethylamino)methyl)phenylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity Benzenemethanol, 5-chloro-2-((2-((dimethylamino)methyl)phenyl)thio)-.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 5-chloro-2-((2-((dimethylamino)methyl)phenyl)thio)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted benzenemethanol derivatives.

Scientific Research Applications

Benzenemethanol, 5-chloro-2-((2-((dimethylamino)methyl)phenyl)thio)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanol, 5-chloro-2-((2-((dimethylamino)methyl)phenyl)thio)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanol, 2-chloro-: Similar structure but with the chlorine atom in a different position.

    Benzenemethanol, 5-chloro-2-((dimethylamino)methyl)phenyl)-: Lacks the thio group present in the target compound.

Uniqueness

Benzenemethanol, 5-chloro-2-((2-((dimethylamino)methyl)phenyl)thio)- is unique due to the presence of both the dimethylaminomethyl and phenylthio groups, which confer distinct chemical and biological properties

Properties

CAS No.

133884-20-5

Molecular Formula

C16H18ClNOS

Molecular Weight

307.8 g/mol

IUPAC Name

[5-chloro-2-[2-[(dimethylamino)methyl]phenyl]sulfanylphenyl]methanol

InChI

InChI=1S/C16H18ClNOS/c1-18(2)10-12-5-3-4-6-15(12)20-16-8-7-14(17)9-13(16)11-19/h3-9,19H,10-11H2,1-2H3

InChI Key

LVZJJQJUGMAHIF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=CC=C1SC2=C(C=C(C=C2)Cl)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.